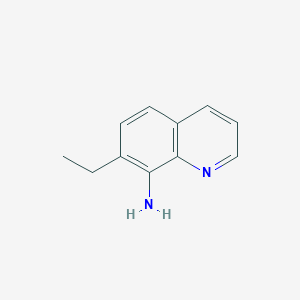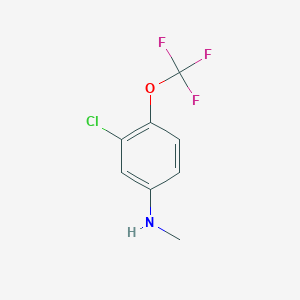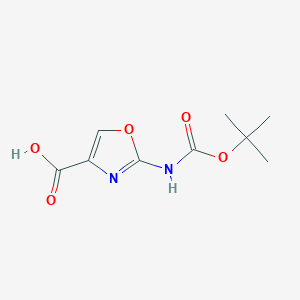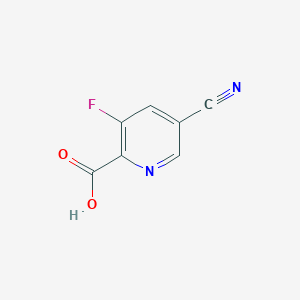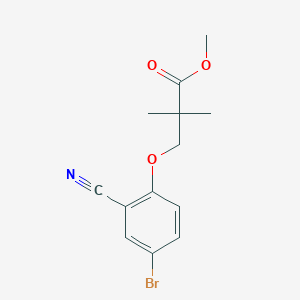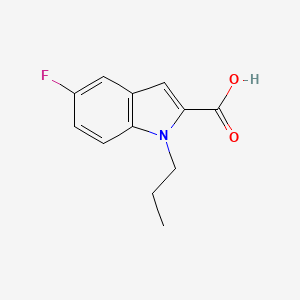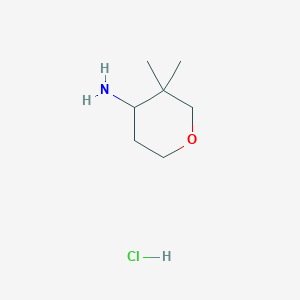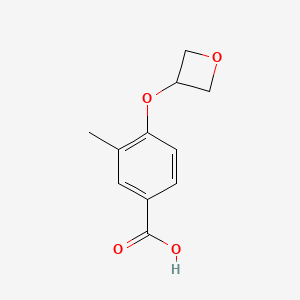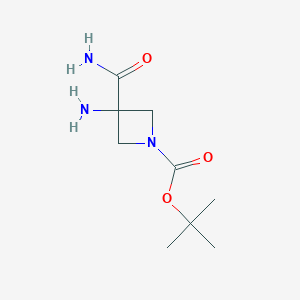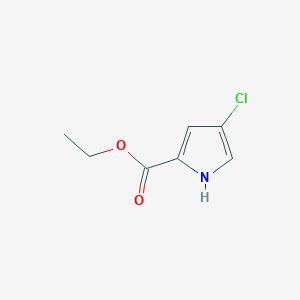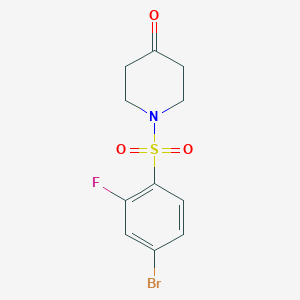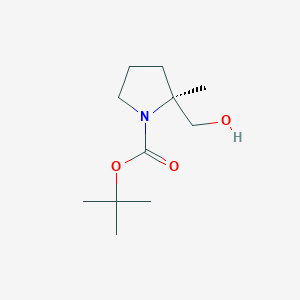
tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Descripción general
Descripción
“tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate” is a derivative of pyrrolidine . It features a tert-butyl group and a hydroxymethyl group. The tert-butyl group is commonly used as a protecting group for carboxylic acids, and the hydroxymethyl functionality can serve as a versatile handle for further chemical modifications.
Synthesis Analysis
The synthesis of tert-butyl pyrrolidine-1-carboxylate derivatives typically involves multi-step reactions starting from various pyrrolidine precursors. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods, including FT-IR, NMR, and LCMS .Molecular Structure Analysis
The molecular structures of tert-butyl pyrrolidine-1-carboxylate derivatives have been elucidated using single-crystal X-ray diffraction analysis . The structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with an extended conformation, while its hydrazide derivative exhibited an L-shaped conformation .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, making them valuable intermediates. For instance, the organocatalyst 1-(2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes, demonstrating the potential of pyrrolidine derivatives in catalysis. The tert-butyl group in these derivatives often serves as a protecting group that can be removed under specific conditions to reveal the carboxylic acid functionality for further reactions .Physical And Chemical Properties Analysis
The molecular weight of “tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate” is 216.28 g/mol . The InChI Key is BCPPNDHZUPIXJM-UHFFFAOYSA-N . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Chemical Reaction Mechanisms
- The compound exhibits unique reactivity, as showcased in research where the vinylfluoro group acted as an acetonyl cation equivalent under certain conditions. This reveals the compound's potential in innovative reaction pathways and molecular transformations (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
- An interesting N→O tert-butyloxycarbonyl (Boc) migration involving the compound was reported, highlighting its role in intricate chemical mechanisms that involve unusual cyclic transition states (Xue & Silverman, 2010).
Chemical Synthesis and Applications
- The compound has been employed in the synthesis of 4-fluoropyrrolidine derivatives, showcasing its role in the production of intermediates for medicinal applications like dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h13H,5-8H2,1-4H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUUHTGTUIJRSA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate | |
CAS RN |
1339022-10-4 | |
| Record name | (2S)-1-Boc-2-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



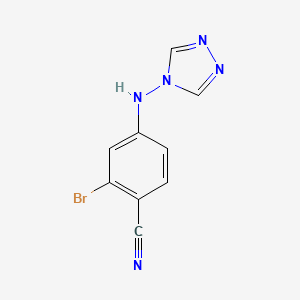
![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)
